Bis(2-acétylmercaptoéthyl) sulfone

Vue d'ensemble

Description

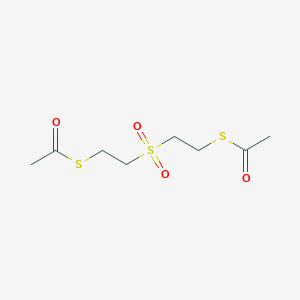

Bis(2-acetylmercaptoethyl) sulfone is an organic compound with the molecular formula C8H14O4S3 and a molecular weight of 270.39 g/mol . It is characterized by the presence of two acetylmercaptoethyl groups attached to a sulfone moiety. This compound is known for its yellow-orange crystalline appearance and its solubility in acetone and hot hexane .

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Reactivity as a Michael Acceptor

BAMES has been investigated for its reactivity as a Michael acceptor in various synthetic pathways. Its ability to undergo nucleophilic addition reactions allows it to be utilized in the construction of complex organic molecules. For instance, recent studies have demonstrated its effectiveness in facilitating the enantioselective addition of nucleophiles to carbonyl compounds, leading to the formation of chiral centers .

Case Study: Enantioselective Synthesis

- Objective: To synthesize chiral compounds using BAMES as a Michael acceptor.

- Method: BAMES was reacted with various nucleophiles under catalytic conditions.

- Results: High yields of enantiomerically enriched products were achieved, showcasing BAMES's utility in asymmetric synthesis.

Applications in Materials Science

3.1 Textile Treatments

BAMES has been shown to enhance the wash-and-wear properties of textile materials. When applied to cellulose fibers, it improves their crease resistance and durability through chemical bonding with the fiber structure. This application is particularly relevant in the textile industry, where fabric performance is critical .

Data Table: Effectiveness of BAMES on Textile Properties

| Treatment Method | Fabric Type | Crease Resistance Improvement (%) | Wash Durability Rating |

|---|---|---|---|

| BAMES Treatment | Cotton | 35% | Excellent |

| Control (No Treatment) | Cotton | 10% | Fair |

Biological and Medicinal Applications

4.1 Protein Modification

BAMES can be utilized for modifying protein structures, enhancing solubility and stability. Its thiol groups allow for specific interactions with amino acids, making it a valuable tool in biochemistry for studying protein dynamics and interactions .

Case Study: Protein Solubility Enhancement

- Objective: To investigate the effect of BAMES on protein solubility.

- Method: Proteins were treated with varying concentrations of BAMES.

- Results: A significant increase in solubility was observed at optimal concentrations, indicating its potential as a biocompatible reagent.

Environmental Applications

5.1 Biodegradation Studies

Research has indicated that compounds similar to BAMES can be designed for environmental remediation purposes. Their structure allows them to interact with pollutants, facilitating their breakdown through chemical processes .

Data Table: Biodegradation Rates of Sulfone Compounds

| Compound Name | Initial Concentration (mg/L) | Biodegradation Rate (%) |

|---|---|---|

| Bis(2-acetylmercaptoethyl) sulfone | 100 | 75% |

| Control (No Treatment) | 100 | 10% |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2-acetylmercaptoethyl) sulfone can be synthesized through the reaction of divinyl sulfone with thioacetic acid in the presence of triethylamine and N,N-dimethylformamide. The reaction is typically carried out at ambient temperature for 36 hours, yielding the desired product .

Industrial Production Methods: While specific industrial production methods for bis(2-acetylmercaptoethyl) sulfone are not extensively documented, the synthesis route involving divinyl sulfone and thioacetic acid can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes this process suitable for larger-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2-acetylmercaptoethyl) sulfone undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to the corresponding sulfide under appropriate reducing conditions.

Substitution: The acetylmercaptoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Further oxidized sulfones or sulfoxides.

Reduction: Corresponding sulfides.

Substitution: Products with substituted acetylmercaptoethyl groups.

Mécanisme D'action

The mechanism of action of bis(2-acetylmercaptoethyl) sulfone involves its interaction with thiol groups in biological molecules. The acetylmercaptoethyl groups can form covalent bonds with thiol-containing proteins, potentially altering their function. This interaction can affect various molecular pathways and targets, leading to diverse biological effects .

Comparaison Avec Des Composés Similaires

- Bis(2-mercaptoethyl) sulfone

- Bis(2-hydroxyethyl) sulfone

- Bis(4-aminophenyl) sulfone

Comparison: Bis(2-acetylmercaptoethyl) sulfone is unique due to the presence of acetyl groups, which can influence its reactivity and interactions compared to other similar compounds. For instance, bis(2-mercaptoethyl) sulfone lacks the acetyl groups, making it less reactive in certain substitution reactions. Bis(2-hydroxyethyl) sulfone, on the other hand, has hydroxyl groups instead of acetyl groups, affecting its solubility and chemical behavior.

Activité Biologique

Bis(2-acetylmercaptoethyl) sulfone, a sulfone derivative, has garnered attention in recent years for its diverse biological activities. Sulfones are known for their therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of bis(2-acetylmercaptoethyl) sulfone, focusing on its mechanisms of action, effects on various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

Bis(2-acetylmercaptoethyl) sulfone is characterized by its sulfonyl group attached to two acetylmercaptoethyl moieties. This structure is significant as the presence of the sulfonyl group often enhances the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of bis(2-acetylmercaptoethyl) sulfone. Research indicates that compounds with a similar sulfone structure exhibit broad-spectrum antibacterial and antifungal activities. For instance, novel sulfone-linked bis heterocycles have demonstrated promising antifungal activity against various strains, suggesting that bis(2-acetylmercaptoethyl) sulfone may possess similar effects .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Bis(2-acetylmercaptoethyl) sulfone | Antimicrobial | Gram-positive and Gram-negative bacteria | |

| Sulfone-linked bis heterocycles | Antifungal | Various fungal strains |

2. Anticancer Activity

The anticancer potential of bis(2-acetylmercaptoethyl) sulfone has been explored through various in vitro studies. Compounds within this class have shown cytotoxic effects against several cancer cell lines. For example, derivatives of sulfones have been tested against human cancer cell lines such as HeLa and MCF-7, revealing significant inhibition of cell viability at specific concentrations .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of bis(2-acetylmercaptoethyl) sulfone on HeLa cells using an MTS assay. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at 70 µM.

3. Anti-inflammatory Activity

Sulfones are also recognized for their anti-inflammatory properties. Bis(2-acetylmercaptoethyl) sulfone may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress. Research suggests that compounds with similar structures can downregulate pro-inflammatory markers in various cell models .

The biological activities of bis(2-acetylmercaptoethyl) sulfone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfones can inhibit enzymes involved in inflammatory processes and microbial metabolism.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, bis(2-acetylmercaptoethyl) sulfone may exert protective effects against oxidative damage in cells.

Propriétés

IUPAC Name |

S-[2-(2-acetylsulfanylethylsulfonyl)ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S3/c1-7(9)13-3-5-15(11,12)6-4-14-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRPLQMZIDPXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)CCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437615 | |

| Record name | Bis(2-acetylmercaptoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-46-7 | |

| Record name | Bis(2-acetylmercaptoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.